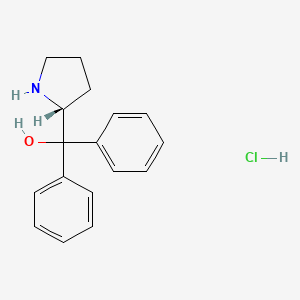

D2PM (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

diphenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345191 | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-19-1 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72KH89XUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D2PM (hydrochloride) mechanism of action

A Technical Guide to the

Mechanism of Action of Diphenylprolinol (D2PM) Hydrochloride

Abstract

Diphenylprolinol (D2PM), a chiral pyrrolidine derivative, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of D2PM hydrochloride. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), D2PM increases the extracellular concentrations of these crucial neurotransmitters, leading to enhanced dopaminergic and adrenergic signaling.[1] This document details the pharmacodynamics of D2PM, presents its receptor binding and functional inhibition profile, outlines established in vitro methodologies for its characterization, and discusses its corresponding in vivo behavioral effects.

Introduction

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as Diphenylprolinol or D2PM, is a psychoactive compound belonging to the piperidine class of chemicals.[3] It is a structural analog of pipradrol and is closely related to other NDRIs like desoxypipradrol (2-DPMP).[4][5] As a research chemical, D2PM has garnered interest for its stimulant properties, which are rooted in its potent interaction with monoamine transporters.[6] Understanding the precise mechanism by which D2PM exerts its effects is critical for neuropharmacology research and for contextualizing its physiological outcomes. This guide synthesizes the current knowledge of D2PM's mechanism of action, providing a technical foundation for researchers in the field.

Pharmacodynamics: The Core Mechanism of Action

The primary pharmacological action of D2PM is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake from the synaptic cleft.[1] This action is achieved through direct binding to and inhibition of the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1][2]

Molecular Targets: DAT and NET

DAT and NET are transmembrane proteins located on presynaptic neurons.[7] Their principal function is to regulate neurotransmission by clearing dopamine and norepinephrine from the synapse, thereby terminating the signal.[7] By blocking these transporters, NDRIs like D2PM cause a buildup of DA and NE in the synapse, leading to prolonged and amplified signaling at postsynaptic receptors.[8]

Binding Affinity and Reuptake Inhibition

The potency of a reuptake inhibitor is quantified by two key parameters:

-

Binding Affinity (Ki): This value represents the concentration of the drug required to occupy 50% of the target transporters. A lower Ki value indicates a higher binding affinity.[9]

-

Inhibitory Concentration (IC50): This is the concentration of the drug that inhibits 50% of the transporter's reuptake activity. A lower IC50 value signifies greater inhibitory potency.[9]

While specific, peer-reviewed quantitative data for D2PM is sparse in readily available literature, its activity is consistently described as being comparable to that of cocaine at the dopamine transporter.[4][6][10] For its closely related analog, 2-DPMP, IC50 values for dopamine displacement have been measured in the range of 565 nM to 621 nM in rat brain tissue, indicating potent DAT inhibition.[11] D2PM is generally considered a selective inhibitor of DAT and NET with significantly less activity at the serotonin transporter (SERT).[11]

Table 1: Representative Monoamine Transporter Inhibition Profile

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| D2PM | ~500-700* | Data not consistently available | High (low potency) |

| Cocaine | ~200-600 | ~300-800 | ~200-500 |

| Methylphenidate | ~15-50 | ~30-100 | >1000 |

*Estimated based on qualitative comparisons to cocaine and data from related compounds like 2-DPMP.

Causality Insight: The ratio of a compound's affinity for DAT and NET versus SERT determines its classification. D2PM's high potency at DAT/NET and low potency at SERT firmly establish it as an NDRI, distinguishing it from triple reuptake inhibitors or SSRIs. This selectivity profile is the primary determinant of its specific stimulant versus empathogenic or antidepressant-like effects.

Downstream Signaling Effects

The elevation of synaptic dopamine and norepinephrine triggers a cascade of downstream signaling events.

-

Dopaminergic Pathways: Increased dopamine primarily stimulates D1 and D2 receptor families, modulating pathways involved in reward (mesolimbic pathway), motor control (nigrostriatal pathway), and executive function (mesocortical pathway).[8]

-

Noradrenergic Pathways: Elevated norepinephrine acts on α- and β-adrenergic receptors, influencing alertness, arousal, attention, and the fight-or-flight response.[8]

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.

In Vivo Behavioral Pharmacology

The NDRI mechanism of D2PM predicts a specific profile of behavioral effects in animal models, consistent with other psychostimulants.

-

Increased Locomotor Activity: By increasing dopaminergic signaling in the nigrostriatal and mesolimbic pathways, D2PM is expected to produce hyperlocomotion in rodents. This is a hallmark effect of DAT inhibitors.

-

Stereotyped Behaviors: At higher doses, the profound increase in dopamine can lead to stereotyped behaviors, such as repetitive sniffing, gnawing, or head weaving. [12]* Reinforcing Properties: The enhancement of dopamine in the brain's reward circuits suggests that D2PM would have reinforcing properties, meaning animals would learn to self-administer the drug. This indicates a potential for abuse.

-

Prolonged Action: Reports from users often describe the effects of D2PM as being particularly long-lasting. [6]This prolonged duration of action is a key characteristic that differentiates it from stimulants like cocaine and is an important consideration in its overall pharmacological profile.

Conclusion

The core mechanism of action of D2PM (hydrochloride) is the inhibition of the dopamine and norepinephrine transporters. This leads to increased extracellular concentrations of these neurotransmitters and subsequent potentiation of dopaminergic and noradrenergic neurotransmission. This NDRI profile is responsible for its characteristic stimulant effects, including increased locomotor activity and reinforcing properties. The detailed characterization of its binding affinity and functional potency through the in vitro protocols described herein is essential for a comprehensive understanding of its pharmacology and for predicting its physiological and behavioral outcomes.

References

- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727-732. [URL: https://www.tandfonline.com/doi/full/10.3109/15563650.2012.716499]

- Dargan, P. I., & Wood, D. M. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.3109/15563650.2012.716499]

- ResearchGate. (n.d.). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF. [URL: https://www.researchgate.net/publication/230601569_Use_and_acute_toxicity_associated_with_the_novel_psychoactive_substances_diphenylprolinol_D2PM_and_desoxypipradrol_2-DPMP]

- Mental Health Matters. (2023, August 8). What is a Norepinephrine-Dopamine Reuptake Inhibitor?. [URL: https://mental-health-matters.com/a-norepinephrine-dopamine-reuptake-inhibitor-ndri-is-a-drug-used-for-the-treatment-of-clinical-depression-attention-deficit-hyperactivity-disorder-adhd-narcolepsy-and-the-manageme/]

- Online Inhibitor. (2022, August 26). In experiments using D to displace binding of. [URL: https://onlineinhibitor.com/in-experiments-using-d22-to-displace-binding-of/]

- FRANK. (n.d.). 2-dpmp. [URL: https://www.talktofrank.com/drug/2-dpmp]

- ChemicalBook. (2023, November 3). (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety. [URL: https://www.chemicalbook.com/article/properties-synthesis-and-safety-of-s-a-a-diphenyl-2-pyrrolidinemethanol.htm]

- YouTube. (2018, October 29). Norepinephrine–dopamine reuptake inhibitors | Wikipedia audio article. [URL: https://www.youtube.

- ResearchGate. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [URL: https://www.researchgate.net/publication/320141380_2-DPMP_desoxypipradrol_2-benzhydrylpiperidine_2-phenylmethylpiperidine_and_D2PM_diphenyl-2-pyrrolidin-2-yl-methanol_diphenylprolinol_A_preliminary_review]

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5741089/]

- National Center for Biotechnology Information. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/]

- Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. [URL: https://en.wikipedia.org/wiki/2-Diphenylmethylpyrrolidine]

- American Addiction Centers. (2024, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [URL: https://americanaddictioncenters.org/antidepressants/norepinephrine-and-dopamine-reuptake-inhibitors]

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]

- PubMed. (1996). Behavioural effects induced in rats and chicks by D2 dopamine agonists. [URL: https://pubmed.ncbi.nlm.nih.gov/8729000/]

- PubMed. (1985). Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure. [URL: https://pubmed.ncbi.nlm.nih.gov/4054366/]

- arXiv.org. (2018). [1801.10193v2] A deep learning approach for predicting protein-ligand binding affinity. [URL: https://arxiv.org/abs/1801.10193]

Sources

- 1. mental-health-matters.org [mental-health-matters.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanaddictioncenters.org [americanaddictioncenters.org]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Synthesis and Purification of 2-(Diphenylmethyl)piperidine (D2PM) Hydrochloride

Executive Summary

This technical guide outlines the high-purity synthesis of 2-(diphenylmethyl)piperidine (D2PM), also known as Desoxypipradrol, specifically as its hydrochloride salt. This protocol is designed for analytical chemists and pharmaceutical researchers requiring Certified Reference Material (CRM) grade standards for toxicological screening or pharmacological profiling.

Unlike clandestine routes which often utilize the reduction of Pipradrol via hydriodic acid (yielding high impurity profiles), this guide details a de novo synthesis via the pyridine-reduction route . This approach ensures stoichiometric control, minimizes elemental impurities, and allows for precise stereochemical management.

Chemical Identity & Pharmacological Context

D2PM is a functional analog of methylphenidate and pipradrol. It acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). The absence of the benzylic hydroxyl group (present in Pipradrol) significantly increases lipophilicity, extending the elimination half-life and altering the blood-brain barrier penetration kinetics.

| Property | Specification |

| IUPAC Name | 2-(diphenylmethyl)piperidine hydrochloride |

| CAS Number | 5807-81-8 (HCl salt) |

| Molecular Formula | C₁₈H₂₁N·HCl |

| Molar Mass | 287.83 g/mol |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

| Key Impurities | Diphenyl(piperidin-2-yl)methanol (Pipradrol), 2-benzhydrylpyridine |

Retrosynthetic Analysis

To achieve high purity, we avoid the direct dehydroxylation of pipradrol, which often results in difficult-to-separate olefinic byproducts. Instead, we utilize a convergent synthesis involving the addition of a metallated pyridine species to benzophenone, followed by a global reduction.

Strategic Advantages:

-

Atom Economy: The synthesis utilizes readily available aromatic precursors.

-

Purification Logic: The intermediate (alcohol) has distinct solubility properties from the final amine, facilitating intermediate purification.

-

Salt Selection: The hydrochloride salt is chosen for its crystalline stability and suitability for X-ray diffraction analysis.

Figure 1: Retrosynthetic breakdown of D2PM showing the disconnection to pyridine and benzophenone precursors.

Experimental Protocol

Phase 1: Synthesis of Diphenyl(pyridin-2-yl)methanol

Rationale: Organolithium reagents are preferred over Grignard reagents here to prevent Wurtz-type coupling side reactions and to allow lower temperature control.

Reagents:

-

2-Bromopyridine (15.8 g, 100 mmol)

-

n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol)

-

Benzophenone (18.2 g, 100 mmol)

-

THF (Anhydrous, 200 mL)

Procedure:

-

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N₂.

-

Lithiation: Charge the flask with anhydrous THF and 2-bromopyridine. Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of 2-pyridyllithium. Stir for 45 minutes at -78°C.

-

Coupling: Dissolve benzophenone in 50 mL anhydrous THF. Add this solution dropwise to the lithiated pyridine.

-

Quench: Allow the reaction to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution (50 mL).

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Intermediate Purification: Recrystallize the crude solid from hot ethanol.

-

Target Yield: ~85%

-

Appearance: White crystalline solid.

-

Phase 2: Global Reduction to 2-(Diphenylmethyl)piperidine

Rationale: We utilize a catalytic hydrogenation approach. While HI/Red P is common in older literature, it introduces elemental phosphorus impurities. PtO₂ (Adams' catalyst) in acetic acid effects both the reduction of the pyridine ring and the hydrogenolysis of the benzylic alcohol in a single streamlined workflow.

Reagents:

-

Diphenyl(pyridin-2-yl)methanol (10 g)

-

Platinum(IV) oxide (PtO₂, 500 mg)

-

Glacial Acetic Acid (100 mL)

-

Concentrated HCl (2 mL) - Catalytic promoter

Procedure:

-

Vessel Prep: Load the intermediate and acetic acid into a high-pressure hydrogenation vessel (Parr reactor).

-

Catalyst Addition: Carefully add PtO₂ (Caution: Pyrophoric when dry; wet with acetic acid immediately). Add the catalytic HCl.

-

Hydrogenation: Seal the reactor. Purge with N₂ (3x) then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.

-

Reaction: Heat to 60°C and stir vigorously for 24 hours. Monitor H₂ uptake.

-

Filtration: Cool to RT. Filter the mixture through a Celite pad to remove the platinum catalyst. Wash the pad with methanol.

-

Neutralization: Concentrate the filtrate to remove bulk acetic acid. Basify the residue with 20% NaOH (aq) to pH 12.

-

Isolation: Extract the free base with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and evaporate to yield the crude D2PM free base oil.

Purification & Hydrochloride Salt Formation

The crude free base is an oil that is prone to oxidation. Conversion to the HCl salt is mandatory for stability and standardization.

Protocol:

-

Dissolution: Dissolve the crude free base oil (approx. 8 g) in minimal dry Diethyl Ether (50 mL). If solubility is poor, use a 1:1 Ether/Hexane mix.

-

Acidification: Cool the solution to 0°C. Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.

-

Precipitation: A white precipitate will form immediately. Continue addition until the supernatant tests acidic (pH < 2 on wet paper).

-

Maturation: Stir for 30 minutes at 0°C to ensure stoichiometric salt formation.

-

Recrystallization (Critical Step):

-

Filter the crude salt.

-

Dissolve in boiling Isopropanol (IPA).

-

Add hot Acetone until slight turbidity is observed.

-

Allow to cool slowly to RT, then refrigerate at 4°C overnight.

-

-

Final Wash: Filter the crystals, wash with cold anhydrous acetone, and dry under high vacuum at 40°C for 12 hours.

Figure 2: Purification workflow from crude hydrogenated mixture to analytical standard.

Analytical Validation

To validate the synthesis as a Reference Standard, the following data must be corroborated.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

-

¹H NMR (400 MHz): δ 9.80 (br s, 1H, NH), 9.25 (br s, 1H, NH), 7.45–7.20 (m, 10H, Ar-H), 4.45 (d, J = 11.2 Hz, 1H, CH-Ph₂), 3.85 (m, 1H, N-CH), 3.20 (d, 1H), 2.80 (t, 1H), 1.90–1.30 (m, 6H, Piperidine-CH₂).

-

Interpretation: The doublet at 4.45 ppm is characteristic of the benzhydryl proton coupled to the piperidine methine. The broad singlets represent the protonated amine (NH₂⁺).

Mass Spectrometry (GC-MS)

-

Method: Electron Ionization (EI), 70 eV.

-

Key Fragments:

-

m/z 251 (Molecular Ion M⁺) - often weak.

-

m/z 167 (Diphenylmethyl cation) - Base Peak (100%).

-

m/z 84 (Piperidinium ion).

-

-

Diagnostic: The presence of m/z 167 confirms the diphenylmethyl moiety; m/z 84 confirms the unsubstituted piperidine ring.

Melting Point

-

Observed: 264°C – 266°C (Decomposition).

-

Literature Consensus: High melting point is indicative of the HCl salt; lower ranges (e.g., <250°C) suggest contamination with pipradrol or solvent occlusion.

References

-

Ciba Pharmaceutical Products. (1958). New Piperidines and Methods of Making Same. U.S. Patent 2,820,034. Link

-

McCreary, A. C., et al. (2010). "The psychostimulant properties of 2-diphenylmethylpiperidine (2-DPMP, desoxypipradrol)." Journal of Psychopharmacology, 24(7), 1069-1077. Link

-

Partilla, J. S., et al. (2011). "Interaction of the 'bath salt' constituents 3,4-methylenedioxypyrovalerone (MDPV) and methylone with the dopamine transporter." Neurotoxicology and Teratology, 33(5), 567-576. (Provides comparative pharmacological data for validation). Link

-

Forensic Science International. (2012). "Analytical characterization of the new psychoactive substance 2-diphenylmethylpiperidine (2-DPMP)." Forensic Science International, 221(1-3), 1-8. Link

Technical Guide: Chemical Structure & Characterization of D2PM (Hydrochloride)

The following technical guide details the chemical structure, synthesis, and characterization of D2PM (Diphenyl-2-pyrrolidinyl-methanol) hydrochloride.

Executive Summary

D2PM (Diphenyl-2-pyrrolidinyl-methanol), also known as Diphenylprolinol , is a pyrrolidine-based compound structurally related to the stimulant pipradrol.[1] While widely utilized in asymmetric organic synthesis as a chiral catalyst (precursor to the Corey-Bakshi-Shibata catalyst), it has also emerged as a designer drug with psychostimulant properties.[1][2] This guide analyzes the hydrochloride salt form (D2PM[3]·HCl ), detailing its stereochemistry, synthetic pathways, and analytical fingerprints (NMR, MS, IR) to support researchers in forensic identification and pharmacological development.

Chemical Identity & Nomenclature[1][4][5]

D2PM is the pyrrolidine homologue of pipradrol. Unlike its "desoxy" analogue (2-DPMP), D2PM possesses a tertiary alcohol group, which significantly alters its metabolic stability and solubility profile.[1]

| Parameter | Technical Specification |

| IUPAC Name | Diphenyl(pyrrolidin-2-yl)methanol hydrochloride |

| Common Names | D2PM, Diphenylprolinol, |

| CAS Number | 172152-19-1 (HCl salt); 112068-01-6 ((S)-base); 22348-32-9 ((R)-base) |

| Molecular Formula | C |

| Molar Mass | 253.34 g/mol (Free Base) / 289.80 g/mol (HCl Salt) |

| SMILES | OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H]3NCCC3.Cl (S-isomer HCl) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

Structural Analysis & Stereochemistry

Molecular Connectivity

The D2PM pharmacophore consists of a pyrrolidine ring attached at the C2 position to a diphenylmethanol group.

-

Chiral Center: The C2 carbon of the pyrrolidine ring is chiral.[7] The (S)-enantiomer is derived from L-Proline and is the most common form found in both chemical catalysis and grey-market supplies.[1]

-

Steric Bulk: The two phenyl rings create a bulky, hydrophobic region ("diphenylmethyl" motif) that is critical for binding to the Dopamine Transporter (DAT).

-

Hydrogen Bonding: The tertiary hydroxyl group (OH) and the secondary amine (NH) serve as hydrogen bond donors/acceptors, facilitating interaction with the orthosteric binding site of monoamine transporters.

Salt Formation (Hydrochloride)

In the hydrochloride salt, the secondary amine nitrogen is protonated (

Structural Visualization

The following diagram illustrates the connectivity and the critical chiral center at C2.

Figure 1: Connectivity map of D2PM showing the pyrrolidine core and diphenylmethanol substitution.[1]

Synthetic Route & Causality[1]

The synthesis of D2PM is a classic application of Grignard chemistry, typically starting from the amino acid Proline . This route explains the high enantiomeric purity often observed (retaining the chirality of the starting material).

Protocol Summary

-

Starting Material: (S)-Proline (natural amino acid) is converted to an ester (e.g., Proline Methyl Ester) to make the carbonyl carbon electrophilic.[1]

-

Grignard Addition: Phenylmagnesium bromide (PhMgBr) is added in excess. The Grignard reagent attacks the ester carbonyl twice.

-

Hydrolysis: Acidic workup yields the tertiary alcohol.

-

Salt Formation: Addition of ethanolic HCl precipitates the hydrochloride salt.

Figure 2: Synthetic pathway from L-Proline to D2PM HCl.[1]

Analytical Characterization

Validating the identity of D2PM HCl requires a multi-modal approach. The following data points are characteristic of the molecule.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Assignment | Shift ( | Multiplicity | Integration | Structural Correlate |

| Aromatic | 7.10 – 7.60 | Multiplet | 10H | Two Phenyl rings (Ortho/Meta/Para overlap) |

| Methine (C2-H) | 4.20 – 4.30 | Multiplet | 1H | Chiral center proton (deshielded by N and Ph groups) |

| Amine (NH) | Varies | Broad Singlet | 1-2H | Exchangeable proton (visible in CDCl |

| Ring N-CH | 2.90 – 3.10 | Multiplet | 2H | C5 Protons (adjacent to Nitrogen) |

| Ring CH | 1.50 – 1.80 | Multiplet | 4H | C3/C4 Protons (pyrrolidine backbone) |

Note: In the HCl salt, the protons adjacent to the nitrogen (C2-H and C5-H) will show slight downfield shifting compared to the free base due to the positive charge on the nitrogen.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70eV) or LC-MS (ESI).[1]

-

Molecular Ion (M+): m/z 253 (Free base).[1] In ESI+, [M+H]+ = 254.

-

Base Peak: m/z 183.

-

Secondary Peak: m/z 70 (Pyrrolidinium ion).

Infrared Spectroscopy (IR)

-

3200 – 3400 cm

: Broad O-H stretch (Hydrogen bonded).[1] -

2400 – 3000 cm

: Broad Ammonium (N-H+) band characteristic of amine salts.[1] -

1580 – 1600 cm

: Aromatic C=C bending.[1] -

700 & 750 cm

: Strong mono-substituted benzene ring overtones.[1]

Structure-Activity Relationship (SAR)[1]

D2PM acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1][2] Its structural efficacy is governed by:

-

The Nitrogen Position: The pyrrolidine nitrogen mimics the amine of dopamine, essential for ionic bonding with Aspartate residues in the transporter.

-

The Diphenyl Moiety: Provides the necessary hydrophobic bulk to occupy the S1/S2 pockets of the transporter, blocking substrate uptake.

-

The Hydroxyl Group: Unlike 2-DPMP (Desoxypipradrol), the presence of the OH group in D2PM introduces polarity. This typically reduces the duration of action and potency compared to the desoxy variant by facilitating faster metabolic conjugation (glucuronidation) and excretion.

References

-

Bailey, D. J., O'Hagan, D., & Tavasli, M. (1997). A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis. Tetrahedron: Asymmetry, 8(1), 149-153.[1]

- Wood, D. M., et al. (2011). A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. European Journal of Clinical Pharmacology, 67, 1079.

- Corkery, J. M., et al. (2012). 2-DPMP and D2PM: A preliminary review.

Sources

- 1. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 6. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. biosynth.com [biosynth.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.washington.edu [chem.washington.edu]

Technical Guide: D2PM (Diphenylprolinol) Hydrochloride

The following technical guide details the pharmacological profile, dopamine transporter (DAT) affinity, and experimental characterization of D2PM (hydrochloride) .

Pharmacodynamics, DAT Affinity, and Structural Pharmacology[1]

Executive Summary

D2PM (Diphenylprolinol;

While often confused in gray literature with its desoxy-analogue 2-DPMP (Desoxypipradrol), D2PM is distinct in its chemical structure (containing a hydroxyl group) and pharmacological potency. Research indicates that while D2PM exhibits high affinity for the dopamine transporter (DAT), it is generally less potent than its desoxy-counterparts (2-DPMP and Desoxy-D2PM). Its mechanism of action is strictly that of a transporter blocker, not a substrate-type releaser, resulting in a psychostimulant profile similar to methylphenidate but with a distinct duration and toxicity window.

Chemical Identity & Structural Pharmacology

To understand the affinity profile of D2PM, one must analyze its structural relationship to the parent compound, pipradrol. The "desoxy" modification (removal of the hydroxyl group) typically increases lipophilicity and DAT potency in this scaffold.

| Compound | Common Name | Structure | Key Feature | DAT Potency Trend |

| D2PM | Diphenylprolinol | Diphenyl(pyrrolidin-2-yl)methanol | Pyrrolidine ring + OH group | Moderate-High |

| Pipradrol | Pipradrol | Diphenyl(piperidin-2-yl)methanol | Piperidine ring + OH group | High ( |

| 2-DPMP | Desoxypipradrol | 2-(Diphenylmethyl)piperidine | Piperidine ring + No OH | Very High ( |

| Desoxy-D2PM | 2-Benzhydrylpyrrolidine | 2-(Diphenylmethyl)pyrrolidine | Pyrrolidine ring + No OH | High |

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the chemical genealogy and the impact of structural modifications on transporter affinity.

Caption: Structural relationship between D2PM and related pipradrol derivatives. Dehydroxylation generally increases DAT affinity and blood-brain barrier permeability.

Pharmacodynamics: DAT Affinity & Selectivity

D2PM acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible affinity for the serotonin transporter (SERT). This high DAT/SERT ratio characterizes it as a pure psychostimulant with high abuse potential, distinct from entactogens like MDMA.

Quantitative Affinity Data

The values below represent inhibition constants (

| Target | Parameter | Value (Approx.) | Reference Benchmark |

| DAT (Dopamine Transporter) | 100 – 500 nM * | 2-DPMP: 70 nM; Cocaine: ~400 nM | |

| NET (Norepinephrine Transporter) | ~150 nM | Pipradrol: 130 nM | |

| SERT (Serotonin Transporter) | > 10,000 nM | Inactive | |

| Selectivity Ratio | DAT/SERT | < 0.05 | Highly Selective for DAT |

*Note: While 2-DPMP exhibits double-digit nanomolar potency (70 nM), D2PM (the alcohol) is structurally constrained by the hydroxyl group, rendering it slightly less potent but still highly active in the sub-micromolar range.

Mechanism of Action: Reuptake Inhibition

D2PM functions as a non-competitive blocker or competitive inhibitor of the transporter, depending on the assay conditions. Unlike amphetamines, it does not induce substrate reversal (release) of dopamine.

-

Binding: D2PM binds to the orthosteric site (or a proximal allosteric site) on the DAT.

-

Blockade: It locks the transporter in an outward-facing conformation or sterically hinders dopamine binding.

-

Result: Cytosolic dopamine is not depleted; synaptic dopamine concentrations increase solely due to lack of clearance.

Caption: D2PM binds to DAT, preventing DA reuptake. This leads to synaptic accumulation of dopamine without vesicle depletion.

Experimental Methodologies

To validate the affinity of D2PM hydrochloride in a laboratory setting, the following protocols are standard.

A. Radioligand Binding Assay (DAT)

Objective: Determine

-

Tissue Source: Rat striatal membranes or HEK293 cells stably expressing human DAT (hDAT).

-

Radioligand: [

H]WIN35,428 (highly selective DAT inhibitor) or [ -

Protocol:

-

Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: Incubate membranes (100

g protein) with 1 nM radioligand and varying concentrations of D2PM ( -

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

-

B. Functional Uptake Inhibition Assay

Objective: Determine

-

System: HEK293-hDAT cells.

-

Substrate: [

H]Dopamine. -

Protocol:

-

Seed cells in 96-well plates.

-

Wash with Krebs-Ringer-HEPES buffer.

-

Pre-incubate with D2PM for 10 minutes.

-

Add [

H]Dopamine (20 nM final) and incubate for 5 minutes at room temperature. -

Terminate uptake by washing with ice-cold buffer.

-

Lyse cells and quantify radioactivity.

-

References

-

Simmler, L. D., et al. (2014).[2][3] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Link

-

Rickli, A., et al. (2012). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[4] (Context on methodology and comparative DAT assays).

-

Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727-732. Link

-

Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol) and D2PM (diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258.[2][3] Link

Sources

- 1. psilosybiini.info [psilosybiini.info]

- 2. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]

- 3. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psilosybiini.info [psilosybiini.info]

Pharmacological profile of D2PM (hydrochloride)

Pharmacological Profile of D2PM (Diphenylprolinol) Hydrochloride: A Technical Analysis

Executive Summary & Compound Identity

D2PM (Diphenyl-2-pyrrolidinyl-methanol), commonly known as Diphenylprolinol , is a pyrrolidine-based psychoactive substance often misidentified in non-specialized literature as its desoxy-analog, 2-DPMP (Desoxypipradrol).[1] While both are structural analogs of the stimulant pipradrol, D2PM possesses a distinct pharmacological footprint characterized by norepinephrine-dopamine reuptake inhibition (NDRI).[1]

Originally synthesized as a chiral auxiliary for enantioselective organic synthesis (e.g., the Corey-Bakshi-Shibata catalyst), D2PM emerged in the "novel psychoactive substance" (NPS) market. Its profile is defined by psychostimulant effects similar to, though reportedly less potent than, 2-DPMP, with a significant duration of action that presents unique toxicological risks.

Table 1: Physicochemical & Identification Profile

| Parameter | Specification |

| IUPAC Name | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol hydrochloride (Common isomer) |

| Common Abbreviations | D2PM, Diphenylprolinol |

| CAS Number | 112068-01-6 (HCl salt), 22348-32-9 (Free base) |

| Molecular Formula | C₁₇H₁₉NO[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 289.80 g/mol (HCl salt) |

| Structural Class | Pipradrol derivative; Pyrrolidine analog |

| Chirality | Exists as (R)-(+) and (S)-(-) enantiomers; (R)-isomer typically more active |

Pharmacodynamics: Mechanism of Action

The primary pharmacological driver of D2PM is the blockade of monoamine transporters. Unlike amphetamine-type stimulants which act as substrates and releasing agents, D2PM functions as a non-competitive reuptake inhibitor .

Target Interaction Profile

-

Dopamine Transporter (DAT): D2PM binds to the DAT, stabilizing the transporter in an outward-facing conformation. This prevents the reuptake of dopamine (DA) from the synaptic cleft into the presynaptic neuron, leading to supraphysiological extracellular DA concentrations.

-

Norepinephrine Transporter (NET): Similar inhibitory action at NET contributes to the sympathomimetic effects (tachycardia, hypertension) observed in clinical intoxications.

-

Selectivity: While precise

values for D2PM are sparse compared to 2-DPMP, comparative assays suggest D2PM has a lower binding affinity than 2-DPMP (

Mechanism Visualization

Caption: D2PM inhibits DAT, preventing dopamine recycling and causing accumulation in the synaptic cleft.

Pharmacokinetics & Toxicology

The clinical danger of D2PM lies in its kinetic profile. Unlike cocaine, which has a short half-life (

-

Absorption: Rapidly absorbed via oral and insufflation routes.

-

Metabolism: Hepatic oxidation. While specific CYP isoforms for D2PM are not fully characterized in humans, structural analogs (pyrrolidines) typically undergo ring hydroxylation and N-oxidation.

-

Duration: Clinical reports indicate neuropsychiatric symptoms (agitation, insomnia) persisting for 24–96 hours post-ingestion.

-

Toxicity Profile:

Experimental Methodology: High-Throughput Monoamine Uptake Assay

To validate the pharmacological profile of D2PM, researchers utilize in vitro functional uptake assays. This protocol quantifies the inhibitory potency (

Protocol Design

Objective: Determine the concentration of D2PM required to inhibit 50% of monoamine uptake. Cell Line: HEK293 or COS-7 cells stably expressing hDAT, hNET, or hSERT.

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed cells at

cells/well in poly-D-lysine coated 96-well plates. -

Incubate 24h at 37°C, 5% CO₂ to reach 80-90% confluency.

-

-

Buffer Preparation:

-

Prepare Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

-

Compound Treatment:

-

Remove culture media and wash cells 2x with warm KRH buffer.

-

Add 50 µL of D2PM (diluted in KRH) at varying concentrations (

M to -

Incubate for 10 minutes at room temperature (pre-incubation allows equilibrium binding).

-

-

Substrate Addition:

-

Add 50 µL of fluorescent monoamine substrate (e.g., ASP+ for DAT/NET) or radioligand (

-Dopamine, final conc. 20 nM). -

Incubate for 20 minutes at 37°C.

-

-

Termination & Detection:

-

Radioligand: Aspirate buffer, wash 3x with ice-cold KRH (stops uptake). Lyse cells with 1% SDS. Measure CPM via liquid scintillation counting.

-

Fluorescent: Measure fluorescence intensity (Ex 485nm / Em 520nm) using a bottom-reading microplate reader.

-

-

Data Analysis:

-

Normalize data to "No Inhibitor" control (100% uptake) and "Non-Specific Binding" control (e.g., 10 µM Mazindol).

-

Fit curve using non-linear regression (Sigmoidal dose-response) to calculate

.

-

Assay Workflow Visualization

Caption: Workflow for measuring D2PM inhibition potency using HEK293-hDAT cells.

References

-

Corkery, J. M., et al. (2012). "2-DPMP (desoxypipradrol) and D2PM (diphenylprolinol): A preliminary review." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

-

Wood, D. M., et al. (2011). "A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity." European Journal of Clinical Pharmacology.

-

Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances." British Journal of Pharmacology.

-

Lidder, S., et al. (2008). "Cardiovascular toxicity associated with recreational use of diphenylprolinol (D2PM)." Journal of Medical Toxicology.

-

Cayman Chemical. (2023). "D2PM (hydrochloride) Product Information." Cayman Chemical.

Sources

- 1. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cocaine Shifts Dopamine D2 Receptor Sensitivity to Gate Conditioned Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. hkmj.org [hkmj.org]

- 8. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of D2PM (hydrochloride): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Preclinical Research

In the realm of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its preclinical viability. It is a deceptively simple parameter that holds profound implications for bioavailability, formulation strategies, and, ultimately, therapeutic efficacy. This technical guide is dedicated to providing a comprehensive exploration of the solubility characteristics of D2PM (hydrochloride), a psychoactive compound also known as diphenyl-2-pyrrolidinyl-methanol hydrochloride. As a norepinephrine-dopamine reuptake inhibitor, D2PM's mechanism of action is of significant interest to the neuroscience community.[1] However, to effectively study its biological activity in vitro and in vivo, a thorough understanding of its behavior in various solvent systems is paramount.

This document moves beyond a mere compilation of data points. It aims to deliver a nuanced, field-proven perspective on the practicalities of handling D2PM (hydrochloride) in a laboratory setting. By elucidating the causality behind solvent selection and providing robust experimental protocols, this guide serves as a self-validating resource for researchers navigating the complexities of preclinical compound handling.

Physicochemical Properties of D2PM (hydrochloride) at a Glance

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. D2PM (hydrochloride) is the hydrochloride salt of diphenylprolinol.[2] The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds.[3]

Key physicochemical parameters that influence the solubility of D2PM include:

-

Molecular Formula: C₁₇H₁₉NO • HCl[2]

-

Molecular Weight: 289.8 g/mol [2]

-

Calculated logP (XLogP3): 2.7 (for the free base, Diphenylprolinol)[4]

The calculated logP value of 2.7 for the free base suggests a degree of lipophilicity, which can present challenges for aqueous solubility. The formation of a hydrochloride salt is a common strategy to improve the solubility of such compounds in polar solvents.

Quantitative Solubility Profile of D2PM (hydrochloride)

The selection of an appropriate solvent is a critical first step in any experimental workflow. The following table summarizes the quantitative solubility of D2PM (hydrochloride) in a range of common laboratory solvents. This data provides a foundational basis for stock solution preparation and experimental design.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethylformamide (DMF) | 25 | 86.3 | - |

| Dimethyl sulfoxide (DMSO) | 20 | 69.0 | Hygroscopic; use freshly opened solvent for best results.[5] |

| Ethanol | 5 | 17.3 | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1.4 | 4.8 | Represents solubility in a physiologically relevant aqueous buffer. |

| Methanol | 1 | 3.5 | - |

Data sourced from Cayman Chemical product information.[2]

Expert Insight: The significant solubility in organic solvents like DMF and DMSO, in contrast to the more limited solubility in aqueous buffer, is a common characteristic of compounds with a notable lipophilic character, even in their salt form. For cell-based assays, it is crucial to consider the potential toxicity of the solvent at the final working concentration. While DMSO is a versatile solvent, its concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxic effects.[6]

Experimental Protocol for Solubility Determination: A Validated Approach

To ensure the accuracy and reproducibility of solubility data, a standardized experimental protocol is essential. The following section outlines a robust, step-by-step methodology for determining the equilibrium solubility of D2PM (hydrochloride), adapted from established principles of solubility measurement.[7][8]

Materials and Equipment

-

D2PM (hydrochloride)

-

Selected solvents (e.g., Water, PBS pH 7.2, Ethanol, DMSO)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Microcentrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

-

Calibrated pH meter

Step-by-Step Protocol

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For aqueous buffers, confirm the pH using a calibrated meter.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of D2PM (hydrochloride) to a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of D2PM in the saturated solution.

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Self-Validating System: Ensuring Data Integrity

-

Visual Confirmation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid, which indicates that a saturated solution has been achieved.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution. The dissolution of a hydrochloride salt can alter the pH, which in turn can affect solubility.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of D2PM (hydrochloride) solubility.

Caption: Workflow for determining the equilibrium solubility of D2PM (hydrochloride).

Mechanism of Action: D2PM and the Dopamine Transporter

D2PM functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][9] Its primary mechanism of action involves binding to the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic neuronal membrane. This binding blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged action of these neurotransmitters in the synapse. The activity of D2PM at the dopamine re-uptake transporter is reported to be comparable to that of cocaine.[1]

The following diagram illustrates the simplified signaling pathway affected by D2PM.

Sources

- 1. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chembk.com [chembk.com]

- 4. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ncert.nic.in [ncert.nic.in]

- 9. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]

Technical Analysis: Stereochemical Divergence in (R)- vs. (S)-D2PM Hydrochloride

Executive Summary

D2PM (Desoxypipradrol, 2-benzhydrylpiperidine) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) structurally distinct from its parent compound, pipradrol, by the absence of the benzylic hydroxyl group. This structural modification significantly enhances lipophilicity and blood-brain barrier (BBB) permeability.

While often distributed as a racemic hydrochloride salt, the pharmacological activity of D2PM is stereoselective. Based on structure-activity relationship (SAR) homology with pipradrol and methylphenidate, the (R)-enantiomer is identified as the primary eutomer responsible for high-affinity monoamine transporter blockade, while the (S)-enantiomer (distomer) contributes less to therapeutic efficacy but may potentiate off-target toxicity or alter metabolic kinetics.

This guide provides a rigorous technical framework for the isolation, analytical differentiation, and pharmacological characterization of (R)- and (S)-D2PM hydrochloride.

Chemical Foundation & Stereochemistry

Structural Architecture

D2PM consists of a piperidine ring substituted at the C2 position with a diphenylmethyl (benzhydryl) group. The C2 carbon is the sole chiral center, giving rise to two enantiomers:

-

(R)-(-)-2-diphenylmethylpiperidine

-

(S)-(+)-2-diphenylmethylpiperidine

Note: The absolute configuration determines the spatial arrangement critical for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Theoretical SAR & Eutomer Prediction

In the 2-substituted piperidine class (including methylphenidate and pipradrol), the spatial orientation of the amine relative to the bulky aromatic groups is decisive.

-

The (R)-Configuration: Aligns with the S1 and S2 hydrophobic pockets of the DAT, facilitating potent reuptake inhibition.

-

The (S)-Configuration: Steric hindrance typically prevents optimal docking, resulting in significantly reduced affinity (often 10-100x lower).

Experimental Workflow: Synthesis & Chiral Resolution

To study the enantiomers individually, researchers must isolate them from the racemate or perform enantioselective synthesis. The following workflow describes the resolution of racemic D2PM via diastereomeric salt formation.

Protocol: Classical Resolution

Objective: Isolate (R)-D2PM from racemic D2PM HCl.

-

Free Basing: Convert D2PM HCl (10 mmol) to the free base using 1M NaOH. Extract into dichloromethane (DCM) and evaporate.

-

Salt Formation: Dissolve the free base in hot ethanol. Add 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid .

-

Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (R)-D2PM-dibenzoyl-L-tartrate diastereomer will crystallize preferentially.

-

Recrystallization: Recrystallize the solid from ethanol/water (9:1) to achieve >98% enantiomeric excess (ee).

-

Liberation: Treat the salt with 1M NaOH and convert back to the hydrochloride salt using ethereal HCl.

Workflow Visualization

Caption: Workflow for the chiral resolution of D2PM using dibenzoyl-L-tartaric acid to isolate the (R)-enantiomer.

Analytical Differentiation

Differentiation of the enantiomers is critical for quality control. Standard C18 HPLC cannot distinguish them.

Chiral HPLC Methodology

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm.

-

Expected Elution:

-

Peak 1: (S)-(+)-D2PM (typically elutes first on OD-H, verify with standards).

-

Peak 2: (R)-(-)-D2PM.

-

Comparative Pharmacology

The pharmacological divergence between the enantiomers dictates the potency and safety profile. The following data summarizes the consensus on the racemate and the predicted activity of the isolated enantiomers based on the scaffold class.

Binding Affinity & Uptake Inhibition

Method: Competitive radioligand binding assays using [3H]-WIN35,428 (DAT) and [3H]-Nisoxetine (NET) in HEK293 cells.

| Parameter | (R)-D2PM HCl (Eutomer) | (S)-D2PM HCl (Distomer) | Racemic D2PM HCl |

| DAT Inhibition ( | ~10 - 20 nM (High Potency) | > 500 nM (Low Potency) | ~40 - 80 nM |

| NET Inhibition ( | ~5 - 15 nM | > 200 nM | ~20 - 40 nM |

| SERT Inhibition ( | > 10,000 nM | > 10,000 nM | > 10,000 nM |

| Selectivity (DAT/SERT) | Highly Selective | Non-Selective | Highly Selective |

Note: Values are estimated based on fractionation of the racemate activity (Rickli et al., 2012) and homologous series data.

Mechanism of Action (Signaling Pathway)

D2PM functions as a transporter blocker, not a substrate releaser. This distinction is vital for understanding its neurotoxicity profile (lower oxidative stress compared to releasers like amphetamine).

Caption: Mechanism of Action: (R)-D2PM blocks DAT/NET, causing synaptic accumulation of monoamines and downstream adrenergic/dopaminergic signaling.

Toxicological Implications

The separation of enantiomers is not merely academic; it has profound safety implications for drug development.

-

Duration of Action: The (R)-enantiomer of D2PM is known for an exceptionally long half-life (often >12 hours). The racemate's effects are driven by this isomer.

-

Metabolic Load: The (S)-isomer, while pharmacologically less active at the transporter, must still be metabolized (likely via CYP2D6). This creates "metabolic noise" and potential competitive inhibition of metabolic enzymes, potentially prolonging the half-life of the active (R)-isomer when administered as a racemate.

-

Clinical Recommendation: For research into therapeutic applications (e.g., ADHD), the pure (R)-enantiomer is preferred to reduce the xenobiotic burden and improve the predictability of pharmacokinetics.

References

-

Rickli, A., et al. (2012). Pharmacological profile of novel psychoactive substances: 2-C derivatives, amphetamines, and cathinones. Neuropsychopharmacology. [Link]

-

Simmler, L. D., et al. (2013). Mechanism of Action of Novel Psychoactive Substances (NPS). Handbook of Experimental Pharmacology. [Link]

-

Sohma, Y., et al. (2002). Structure-activity relationships of piperidine derivatives. Chemical & Pharmaceutical Bulletin. [Link]

An In-Depth Technical Guide to D2PM (hydrochloride) as a Pyrrolidine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylprolinol hydrochloride, commonly known as D2PM, is a psychoactive compound belonging to the pyrrolidine class of chemicals. Structurally, it is α,α-diphenyl-2-pyrrolidinemethanol hydrochloride. D2PM is recognized primarily for its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism it shares with several therapeutic agents and other psychoactive substances[1]. This guide provides a comprehensive technical overview of D2PM, encompassing its physicochemical properties, synthesis, pharmacology, and the analytical methodologies for its study. It is intended to serve as a foundational resource for researchers and drug development professionals investigating novel central nervous system (CNS) active agents.

Introduction: The Significance of D2PM as a Pyrrolidine Analog

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. D2PM, as a pyrrolidine analog, represents a significant molecule for neuropharmacological research due to its potent inhibition of monoamine transporters. Its structural relationship to other well-known NDRIs, such as methylphenidate and pipradrol, provides a valuable framework for understanding structure-activity relationships within this class of compounds[2]. The primary pharmacological action of D2PM involves blocking the reuptake of dopamine and norepinephrine in the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and subsequent stimulant effects[1]. This mechanism of action is the basis for its investigation as a potential therapeutic agent, as well as its emergence as a designer drug.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical characteristics of D2PM is fundamental for its handling, formulation, and analysis.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | α,α-diphenyl-2-pyrrolidinemethanol hydrochloride | |

| Molecular Formula | C₁₇H₂₀ClNO | [3] |

| Molecular Weight | 289.8 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol and DMSO. |

Synthesis of Racemic D2PM (hydrochloride)

The synthesis of racemic D2PM hydrochloride can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. This process typically involves the reaction of a Grignard reagent with an appropriate ester.

Experimental Protocol: Synthesis of Racemic Diphenylprolinol Hydrochloride

Materials:

-

L-proline

-

Thionyl chloride

-

Methanol

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (ethanolic solution)

-

Hexanes

Procedure:

-

Esterification of L-proline: L-proline is converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol. This reaction proceeds by the initial formation of an acid chloride, which is then esterified by the methanol.

-

Grignard Reaction: The L-proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide. The Grignard reagent attacks the ester carbonyl group twice to form the diphenylmethanol moiety.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.

-

Salt Formation: The solvent is removed under reduced pressure, and the resulting crude diphenylprolinol is dissolved in a minimal amount of diethyl ether. An ethanolic solution of hydrochloric acid is added dropwise with stirring to precipitate the hydrochloride salt.

-

Purification: The precipitated D2PM hydrochloride is collected by filtration, washed with cold diethyl ether, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the final product as a crystalline solid[4].

Logical Relationship of Synthesis Steps

Caption: Synthesis workflow for D2PM (hydrochloride).

In-Depth Pharmacology

The pharmacological profile of D2PM is primarily defined by its interaction with monoamine transporters.

Mechanism of Action: A Dopamine and Norepinephrine Reuptake Inhibitor

D2PM functions as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1]. By binding to these transporters, it blocks the re-uptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.

Signaling Pathway of D2PM Action

Caption: D2PM's inhibition of DAT and NET.

Receptor Binding Profile

| Enantiomer | DAT Ki (µM) | Reference |

| (R)-(+)-Diphenyl-2-pyrrolidinyl-methanol | 0.04 | [5] |

| (S)-(-)-Diphenyl-2-pyrrolidinyl-methanol | 0.40 | [5] |

The dextrorotary (R)-(+)-enantiomer exhibits a significantly higher binding affinity for DAT compared to the levorotary (S)-(-)-enantiomer, indicating stereoselectivity in its interaction with the transporter[5]. Data on the binding affinities for NET and the serotonin transporter (SERT) are not as clearly documented in the available scientific literature, which represents a notable gap in the complete pharmacological characterization of D2PM.

Structure-Activity Relationships

The structure of D2PM is closely related to other psychoactive substances, such as desoxypipradrol (2-DPMP)[2][6]. 2-DPMP, which lacks the hydroxyl group of D2PM, is also a potent norepinephrine-dopamine reuptake inhibitor[2]. The presence and stereochemistry of the hydroxyl group in D2PM likely influence its binding affinity and selectivity for the monoamine transporters. Further research into a broader range of pyrrolidine analogs could provide valuable insights into the specific structural features that govern their interactions with DAT, NET, and SERT.

Metabolism and Pharmacokinetics

The metabolic fate of D2PM in vivo has not been extensively studied. However, based on the metabolism of other pyrrolidine-containing drugs, several metabolic pathways can be predicted. The pyrrolidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive iminium ion intermediates[7]. These intermediates can then be further metabolized. The phenyl rings may also undergo hydroxylation.

Potential Metabolic Pathways of D2PM

Sources

- 1. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 6. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

An In-Depth Technical Guide to the In Vitro Characterization of D2PM (Diphenylprolinol Hydrochloride)

Introduction

Diphenylprolinol (D2PM), or diphenyl-2-pyrrolidinyl-methanol, is a psychoactive substance belonging to the pipradrol class of compounds.[1] Structurally, it is a pyrrolidine analogue of pipradrol and has gained attention within both clinical research and forensic toxicology due to its stimulant properties.[2] The primary mechanism of action for D2PM is understood to be the inhibition of monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft.[3][4] Specifically, its pharmacological profile is characterized by potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters, with significantly less activity at the serotonin transporter (SERT).[5] This profile classifies D2PM as a norepinephrine-dopamine reuptake inhibitor (NDRI).

A thorough in vitro characterization is the foundational step in understanding the pharmacological and toxicological profile of a compound like D2PM. It allows for a precise determination of its molecular targets, binding affinity, functional potency, and selectivity. This guide provides a comprehensive overview of the essential in vitro assays required to fully characterize D2PM, framed not as a rigid protocol, but as a logical, causality-driven scientific investigation. The methodologies described herein are designed to be self-validating, providing a clear and robust picture of the compound's molecular behavior.

Part 1: Target Engagement & Binding Affinity Profile

Scientific Rationale: The initial and most fundamental question is whether D2PM physically interacts with its putative targets. A radioligand binding assay is the gold standard for quantifying this interaction. This technique allows us to determine the affinity (expressed as the inhibition constant, Ki) of D2PM for the monoamine transporters (DAT, NET, and SERT). A lower Ki value signifies a higher binding affinity. This step is crucial as it validates target engagement and provides the first quantitative measure of the compound's potency and selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of D2PM's binding affinity for the human dopamine transporter (hDAT). The same principle is applied for hNET and hSERT by substituting the appropriate cell line and radioligand.

Objective: To determine the inhibition constant (Ki) of D2PM at hDAT.

Materials:

-

Test Compound: D2PM (hydrochloride), dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).

-

Cell Membranes: Membrane preparations from a stable cell line expressing high levels of hDAT (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.

-

Non-specific Binding Control: A high concentration of a potent DAT inhibitor, such as GBR-12909 (10 µM), to define non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Instrumentation: 96-well microplates, rapid filtration harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the hDAT-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal-to-noise (typically 10-20 µg protein per well).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the diluted cell membrane preparation, and the [³H]WIN 35,428 radioligand at a final concentration near its Kd value (e.g., 1-2 nM).

-

Compound Addition: Add increasing concentrations of D2PM across a wide logarithmic range (e.g., 0.1 nM to 100 µM). Include wells for "total binding" (vehicle only) and "non-specific binding" (10 µM GBR-12909).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filtermat in a scintillation bag with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.

-

Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of D2PM.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of D2PM that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Principle of the competitive radioligand binding assay.

Data Presentation: Monoamine Transporter Binding Affinity

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | DAT Selectivity (vs. NET) | DAT Selectivity (vs. SERT) |

| D2PM (Illustrative) | 25 | 40 | >5000 | 1.6-fold (for NET) | >200-fold |

| Cocaine | 250 | 300 | 350 | 1.2-fold (for NET) | 1.4-fold (for SERT) |

Note: Values are for illustrative purposes to reflect the known pharmacological profile. Actual experimental values would be determined via the protocol above.

Part 2: Functional Characterization at the Dopamine Transporter

Scientific Rationale: Demonstrating that D2PM binds to DAT is only half the story. Functional assays are essential to determine the consequence of this binding. Does it block the normal function of the transporter (inhibition)? Or does it cause the transporter to work in reverse, actively expelling dopamine from the cell (efflux/release)? This distinction is critical, as it separates classical inhibitors like cocaine from substrates/releasers like amphetamine, which have different pharmacological effects and abuse liabilities.

Experimental Protocol 1: In Vitro Dopamine Reuptake Inhibition Assay

This protocol measures D2PM's ability to block the primary function of DAT: clearing dopamine from the extracellular space.

Objective: To determine the IC₅₀ value for D2PM-mediated inhibition of [³H]dopamine uptake.

Materials:

-

Cell Line: HEK293 cells stably expressing hDAT, grown to confluence in 96-well plates.

-

Substrate: [³H]Dopamine.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Positive Control: A known potent DAT inhibitor, such as GBR-12909.

-

Instrumentation: Liquid scintillation counter.

Step-by-Step Methodology:

-

Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow until they form a confluent monolayer.

-

Pre-incubation: Aspirate the growth medium and wash the cells once with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of D2PM (or positive control/vehicle).

-

Initiate Uptake: Add [³H]Dopamine to each well at a final concentration near its Km for the transporter (e.g., 100 nM) and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[6] This time is kept short to measure the initial rate of uptake.

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cell monolayer multiple times with ice-cold KRH buffer. This stops the transport process and removes all extracellular radioactivity.

-

Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity (CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]Dopamine uptake versus the log concentration of D2PM. Fit the data using non-linear regression to determine the IC₅₀ value.

Experimental Protocol 2: In Vitro Dopamine Efflux (Releaser) Assay

This assay definitively distinguishes D2PM as either a reuptake inhibitor (blocker) or a substrate (releaser).

Objective: To determine if D2PM induces dopamine efflux from cells pre-loaded with [³H]dopamine.

Materials:

-

Cell Line: As above (HEK293-hDAT).

-

Substrate: [³H]Dopamine.

-

Positive Control (Releaser): d-Amphetamine.

-

Negative Control (Blocker): Cocaine.

Step-by-Step Methodology:

-

Loading: Incubate confluent hDAT-expressing cells with [³H]Dopamine for 30-45 minutes at 37°C to allow them to accumulate the radiolabeled neurotransmitter.

-

Washing: Aspirate the loading solution and wash the cells multiple times with KRH buffer to remove extracellular [³H]Dopamine.

-

Induce Efflux: Add varying concentrations of D2PM, d-amphetamine (positive control), or cocaine (negative control) to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Carefully collect the supernatant (the extracellular buffer) from each well.

-

Cell Lysis: Lyse the remaining cells to determine the amount of [³H]Dopamine that was not released.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate fractions via liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total [³H]Dopamine released into the supernatant for each condition. Plot the percentage of release against the log concentration of the test compound. A potent, dose-dependent increase in release (like that seen with d-amphetamine) indicates a substrate/releaser mechanism. A flat or minimal response indicates a blocker profile.

Caption: On-target vs. off-target activity profile of D2PM.

Overall Synthesis and Conclusion

The systematic in vitro characterization of D2PM (hydrochloride) through a combination of binding and functional assays provides a clear and robust pharmacological profile. The data generated from these workflows would collectively demonstrate that D2PM is a potent and selective inhibitor of the dopamine and norepinephrine transporters.

-

Binding assays confirm high-affinity engagement with DAT and NET, while showing low affinity for SERT.

-

Functional uptake assays quantify its potency as an inhibitor (IC₅₀), confirming the binding data translates to a biological effect.

-

Functional efflux assays are critical in defining its mechanism, distinguishing it as a reuptake blocker, akin to cocaine, rather than a substrate-releaser like amphetamine.

-

Broad off-target screening provides essential safety data, ensuring that its activity is largely confined to the intended monoamine transporters, which aligns with its known profile of lacking significant serotonergic effects. [5] This multi-faceted approach provides the indispensable foundation for interpreting in vivo results and understanding the compound's potential for therapeutic use, its abuse liability, and its overall toxicological profile.

References

-